Cyclopentyl (2,6-difluorophenyl)methanol

説明

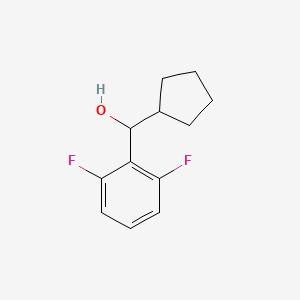

Cyclopentyl (2,6-difluorophenyl)methanol is an organic compound with the molecular formula C12H14F2O It is characterized by a cyclopentyl group attached to a 2,6-difluorophenyl ring, which is further connected to a methanol group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl (2,6-difluorophenyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 2,6-difluorobenzaldehyde. The reaction proceeds via a Grignard reaction mechanism, where the nucleophilic addition of the cyclopentyl group to the carbonyl carbon of the aldehyde occurs, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Cyclopentyl (2,6-difluorophenyl)ketone, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form Cyclopentyl (2,6-difluorophenyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: Cyclopentyl (2,6-difluorophenyl)ketone.

Reduction: Cyclopentyl (2,6-difluorophenyl)methane.

Substitution: Cyclopentyl (2,6-difluorophenyl)chloride.

科学的研究の応用

Scientific Research Applications

Cyclopentyl (2,6-difluorophenyl)methanol has diverse applications across several scientific domains:

-

Organic Synthesis:

- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Facilitates the development of new chemical processes.

-

Biological Research:

- Investigated for antimicrobial properties against various bacterial strains.

- Explored for anti-inflammatory effects, potentially useful in treating chronic conditions such as arthritis.

-

Medicinal Chemistry:

- Ongoing research aims to evaluate its therapeutic potential in various diseases, including infections linked to antibiotic resistance.

-

Material Science:

- Used in the development of novel materials with specific chemical properties due to its unique structure.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of fluorine enhances stability and lipophilicity, which are beneficial for biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentyl (2,6-dichlorophenyl)methanol | Chlorine instead of fluorine | Different reactivity profile |

| Cyclopentyl (2,6-dibromophenyl)methanol | Bromine instead of fluorine | Altered antimicrobial properties |

| Cyclopentyl (2,6-dimethylphenyl)methanol | Methyl groups instead of fluorine | Reduced biological activity |

Case Studies and Research Findings

-

Antimicrobial Studies:

- In vitro tests have shown significant antibacterial activity against E. coli and S. aureus, suggesting its potential as a new antibiotic agent.

-

Anti-inflammatory Research:

- Studies indicate that this compound can modulate inflammatory pathways by reducing cytokine levels in cell cultures.

-

Pharmacokinetic Studies:

- Favorable absorption and distribution characteristics have been noted, making it a candidate for drug formulation development.

作用機序

The mechanism of action of Cyclopentyl (2,6-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biochemical processes.

類似化合物との比較

Cyclopentyl (2,6-difluorophenyl)methanol can be compared with other similar compounds, such as:

Cyclopentyl (2,6-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

Cyclopentyl (2,6-dibromophenyl)methanol: Bromine atoms instead of fluorine, which may affect its reactivity and applications.

Cyclopentyl (2,6-dimethylphenyl)methanol: Methyl groups instead of fluorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

生物活性

Cyclopentyl (2,6-difluorophenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which is critical for developing new antibiotics in an era of rising antibiotic resistance.

- Anti-inflammatory Properties : The compound is also being explored for its potential anti-inflammatory effects. This could have implications for treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. While the precise pathways are still under investigation, it is believed that the compound modulates various biochemical processes by binding to enzymes or receptors involved in inflammation and microbial defense mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of fluorine atoms in the structure appears to enhance its stability and lipophilicity, which are beneficial for biological activity. Comparisons with similar compounds reveal that variations in substituents can significantly affect biological outcomes:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentyl (2,6-dichlorophenyl)methanol | Chlorine instead of fluorine | Different reactivity and activity profile |

| Cyclopentyl (2,6-dibromophenyl)methanol | Bromine instead of fluorine | Altered antimicrobial properties |

| Cyclopentyl (2,6-dimethylphenyl)methanol | Methyl groups instead of fluorine | Reduced biological activity |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

- Anti-inflammatory Research : A study focusing on the anti-inflammatory effects found that this compound reduced pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be harnessed for treating chronic inflammatory diseases .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

化学反応の分析

Esterification Reactions

Cyclopentyl (2,6-difluorophenyl)methanol reacts with carboxylic acids or acyl chlorides to form esters, a key reaction for modifying solubility or creating prodrug candidates.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Acetic acid, H₂SO₄ (cat.), 80°C, 6h | Cyclopentyl (2,6-difluorophenyl)methyl acetate | Prodrug synthesis |

| Acylation | Acetyl chloride, pyridine, 0°C → RT | Corresponding ester derivative | Lipophilicity modulation |

Mechanistically, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acids or acyl chlorides. The reaction is often acid-catalyzed to enhance electrophilicity.

Oxygen-Selective Alkylation

The hydroxyl group undergoes alkylation with halogenated compounds under basic conditions, enabling selective ether formation without protecting other functional groups.

Key Conditions :

-

Sodium hydride deprotonates the alcohol, forming a reactive alkoxide.

-

DMAc solvent stabilizes intermediates and minimizes side reactions.

-

Excess alkyl halide ensures high conversion, with yields improved by staggered addition .

Oxidation to Ketones

Controlled oxidation converts the alcohol to 2,6-difluorophenyl cyclopentyl ketone, a precursor for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | PCC (pyridinium chlorochromate), CH₂Cl₂ | 2,6-Difluorophenyl cyclopentyl ketone | Avoids overoxidation to carboxylic acid |

Mechanism :

The reaction proceeds via a two-electron oxidation mechanism, where PCC abstracts a hydride from the alcohol’s β-carbon, forming a ketone. Fluorine’s electron-withdrawing effect enhances the stability of the intermediate carbocation.

Nucleophilic Substitution

The hydroxyl group can be converted into a leaving group (e.g., tosylate) for subsequent nucleophilic displacement.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C → RT | Cyclopentyl (2,6-difluorophenyl)methyl tosylate | Intermediate for SN2 reactions |

| Displacement | NaI, acetone, reflux | Iodo-derivative | Radiolabeling precursors |

Synthetic Utility :

Tosylation enhances leaving-group ability, enabling reactions with nucleophiles (e.g., iodide, amines) to access structurally diverse analogs.

Reductive Functionalization

The alcohol can be reduced to alkanes or participate in hydrogenolysis under catalytic conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOH, 50°C | Cyclopentyl(2,6-difluorophenyl)methane | Selective C–O bond cleavage |

Acetal/Ketal Formation

Reaction with aldehydes or ketones under acidic conditions generates acetals/ketals, useful for protecting hydroxyl groups.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Ketal Formation | Acetone, H⁺ (cat.), reflux | Cyclopentyl (2,6-difluorophenyl)methyl ketal | Hydroxyl protection in multi-step synthesis |

Grignard Addition

The hydroxyl group can be deprotonated to facilitate nucleophilic additions to carbonyl compounds.

| Reaction Type | Reagents/Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Grignard Reaction | Cyclopentyl MgBr, THF, –78°C → RT | Tertiary alcohol derivatives | Diastereoselectivity influenced by fluorine |

Research Implications

-

Medicinal Chemistry : Ether and ester derivatives show enhanced blood-brain barrier penetration in CNS drug candidates .

-

Material Science : Fluorinated ethers derived from this alcohol exhibit thermal stability for polymer applications.

This compound’s reactivity profile underscores its role as a versatile building block in synthetic organic chemistry, with ongoing research focused on optimizing reaction conditions for industrial scalability .

特性

IUPAC Name |

cyclopentyl-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCTDFQKUSKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。